1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Dichlorophenylpyridinone , is a complex organic compound with a fused pyrrole and chromene ring system. Let’s break down its structure:
- The pyrrole ring (five-membered) contains the nitrogen atom.
- The chromene ring (six-membered) is fused to the pyrrole ring.
- The dione group (two carbonyl groups) is attached to the chromene ring.
This compound exhibits interesting pharmacological properties and has been studied for various applications.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
- Industrial-scale production typically involves efficient and scalable methods. specific details regarding large-scale synthesis are proprietary and may not be widely available.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding quinone.
Reduction: Reduction of the quinone moiety can yield the dihydrochromene derivative.
Substitution: The chlorinated phenyl group can undergo substitution reactions with various nucleophiles.
Cyclization: The formation of the pyrrole ring involves intramolecular cyclization.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications:
Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Biological Studies: It may interact with specific receptors or enzymes, affecting cellular processes.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets (e.g., proteins, enzymes).
- Further studies are needed to elucidate specific pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds: Other pyrrole-containing compounds, such as pyrroloquinoline quinone (PQQ) and indole derivatives.
Uniqueness: The fused chromene-pyrrole system sets it apart, offering distinct properties.
: Example reference (if needed).
Properties
Molecular Formula |
C23H14Cl2N2O3 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H14Cl2N2O3/c1-12-8-9-26-18(10-12)27-20(13-6-7-15(24)16(25)11-13)19-21(28)14-4-2-3-5-17(14)30-22(19)23(27)29/h2-11,20H,1H3 |
InChI Key |
GFOSQLKLEMWJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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